molecular formula C14H12N2O3S B6204864 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1341053-80-2

5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No. B6204864
CAS RN: 1341053-80-2
M. Wt: 288.3
InChI Key:
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Description

5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the CAS Number: 1341053-80-2 . It has a molecular weight of 288.33 . The IUPAC name for this compound is 5-amino-2-benzyl-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is 1S/C14H12N2O3S/c15-11-6-7-13-12 (8-11)14 (17)16 (20 (13,18)19)9-10-4-2-1-3-5-10/h1-8H,9,15H2 .


Physical And Chemical Properties Analysis

5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a solid substance at room temperature . It has a molecular weight of 288.33 .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves the condensation of 2-aminobenzenethiol with benzaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzenethiol", "benzaldehyde", "sodium hydroxide", "hydrochloric acid", "potassium permanganate", "sulfuric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 g) in ethanol (10 mL) and add benzaldehyde (1.2 g) dropwise with stirring. Add sodium hydroxide (0.5 g) and continue stirring for 2 hours at room temperature.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in sulfuric acid (10 mL) and heat at 100°C for 2 hours. Cool the reaction mixture and pour into ice-cold water. Filter the precipitate and wash with water.", "Step 4: Dissolve the precipitate in potassium permanganate (10 mL, 0.1 M) and heat at 80°C for 2 hours. Cool the reaction mixture and filter the precipitate. Wash with water and dry in vacuum to obtain the final product, 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione." ] }

CAS RN

1341053-80-2

Product Name

5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Molecular Formula

C14H12N2O3S

Molecular Weight

288.3

Purity

0

Origin of Product

United States

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